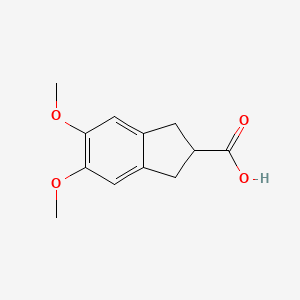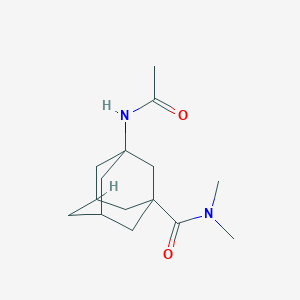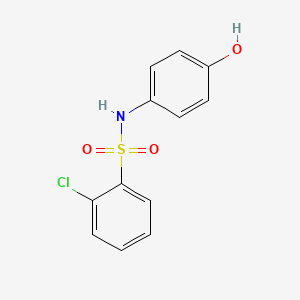
5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid, commonly known as DMIDCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMIDCA belongs to the class of indene carboxylic acids and has been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of DMIDCA is not fully understood. However, studies have suggested that DMIDCA exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. DMIDCA has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMIDCA has been shown to exhibit various biochemical and physiological effects. Studies have shown that DMIDCA exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. DMIDCA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, DMIDCA has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMIDCA has several advantages for lab experiments, including its easy synthesis and high yield. DMIDCA is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DMIDCA has some limitations for lab experiments, including its low solubility in water and some organic solvents. Moreover, DMIDCA has limited commercial availability, which can make it difficult to obtain for some experiments.
Zukünftige Richtungen
Related to DMIDCA include further investigation of its mechanism of action and potential therapeutic applications, development of new synthesis methods, and development of DMIDCA derivatives with improved biological activity and solubility.
Synthesemethoden
DMIDCA can be synthesized through several methods, including the reaction of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base. Both methods result in the formation of DMIDCA with high yields.
Wissenschaftliche Forschungsanwendungen
DMIDCA has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that DMIDCA exhibits anti-tumor activity by inducing apoptosis in cancer cells. DMIDCA has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, DMIDCA has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-7-3-9(12(13)14)4-8(7)6-11(10)16-2/h5-6,9H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCSKBHPZZVXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)

![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)

